(2-chloro-5,6-difluoro-3-methylphenyl)-(4-methylpiperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-chloro-5,6-difluoro-3-methylphenyl)-(4-methylpiperazin-1-yl)methanone is a synthetic organic compound with the molecular formula C14H16ClF2NO. It is characterized by the presence of a chloro, difluoro, and methyl-substituted phenyl ring attached to a piperazine moiety via a methanone linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-chloro-5,6-difluoro-3-methylphenyl)-(4-methylpiperazin-1-yl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the substituted phenyl ring and the piperazine derivative.
Coupling Reaction: The substituted phenyl ring is coupled with the piperazine derivative using a suitable coupling reagent, such as a carbodiimide or a phosphonium salt, under anhydrous conditions.
Reaction Conditions: The reaction is usually carried out in an organic solvent, such as dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C.
Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis to a larger scale, with optimization of reaction conditions to improve yield and reduce costs.
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(2-chloro-5,6-difluoro-3-methylphenyl)-(4-methylpiperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2-chloro-5,6-difluoro-3-methylphenyl)-(4-methylpiperazin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-chloro-5,6-difluoro-3-methylphenyl)-(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- (2-chloro-5,6-difluoro-3-methylphenyl)(4-morpholinyl)methanone
- (2-chloro-5,6-difluoro-3-methylphenyl)[(2S)-2-ethyl-1-piperidinyl]methanone
- 1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-2-methylpiperidine
Uniqueness
(2-chloro-5,6-difluoro-3-methylphenyl)-(4-methylpiperazin-1-yl)methanone is unique due to its specific substitution pattern on the phenyl ring and the presence of a piperazine moiety. This structural uniqueness may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
(2-chloro-5,6-difluoro-3-methylphenyl)-(4-methylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClF2N2O/c1-8-7-9(15)12(16)10(11(8)14)13(19)18-5-3-17(2)4-6-18/h7H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPFWZIEFIBTSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)C(=O)N2CCN(CC2)C)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClF2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.